[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid: is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl-methyl-amino group and an acetic acid moiety
Properties
IUPAC Name |
2-[3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNLJCQXWXQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The synthesis begins with constructing the pyrrolidine ring, typically achieved via cyclization reactions. A widely adopted method involves the use of α-hydroxy acid esters as starting materials. For instance, enantiopure α-hydroxy esters can be converted into triflate esters using triflic anhydride under controlled conditions (−20°C, anhydrous dichloromethane). These triflates undergo nucleophilic substitution (S<sub>N</sub>2) with aminopyrrolidine derivatives, yielding methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with >90% enantiomeric purity. While this approach was initially developed for Boc-protected analogs, substituting Boc with Cbz groups requires minor modifications in deprotection and reprotection steps.
Introduction of the Cbz-Methyl-Amino Group
The methylamino substituent at the 3-position of the pyrrolidine ring is introduced via reductive amination or alkylation. A two-step protocol is commonly employed:
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Protection of the Amine : The primary amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This step ensures selectivity during subsequent reactions.
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Methylation : The protected amine undergoes alkylation with methyl iodide (CH<sub>3</sub>I) in tetrahydrofuran (THF) at 0–25°C, achieving quantitative conversion within 4–6 hours.
Attachment of the Acetic Acid Moiety
The acetic acid group is introduced at the 1-position of the pyrrolidine ring through a coupling reaction. Glycolic anhydride or bromoacetic acid derivatives are reacted with the pyrrolidine intermediate under basic conditions (e.g., potassium carbonate in acetonitrile). Catalysts such as zirconium(IV) chloride (ZrCl<sub>4</sub>) have shown efficacy in analogous systems, enabling regioselective acylation at room temperature.
Data Tables: Comparative Analysis of Synthetic Methods
Table 1. Optimization of Key Reaction Steps
Research Findings and Mechanistic Insights
Solvent and Temperature Effects
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Solvent Choice : Polar aprotic solvents (THF, acetonitrile) enhance reaction rates during alkylation and acylation steps, while dichloromethane is preferred for triflate formation due to its low nucleophilicity.
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Temperature Control : Sub-zero temperatures (−20°C) during triflation minimize racemization, whereas room-temperature conditions suffice for methylation.
Catalytic Innovations
Zirconium-based catalysts, such as ZrCl<sub>4</sub>, have emerged as efficient promoters for acyl transfer reactions. In a study by Smith et al., ZrCl<sub>4</sub> reduced reaction times from 24 hours to 6 hours in the acylation of pyrrolidine derivatives, achieving 90% yield. This contrasts with traditional methods using stoichiometric bases, which often result in lower yields (70–78%).
Enantiomeric Purity
Chiral triflate intermediates, as described in, ensure high enantiomeric excess (≥99%) in the final product. Racemization risks are mitigated by avoiding prolonged exposure to acidic or basic conditions post-triflation.
Challenges and Mitigation Strategies
Competing Side Reactions
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N-Oversubstitution : Excess methyl iodide can lead to di- or tri-methylated byproducts. This is addressed by using a 1.1:1 molar ratio of CH<sub>3</sub>I to the amine.
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Ester Hydrolysis : The acetic acid moiety is susceptible to hydrolysis under acidic conditions. Employing neutral pH during workup (e.g., aqueous NaHCO<sub>3</sub>) preserves integrity.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid group undergoes esterification under standard conditions. This reaction is pivotal for modifying solubility or creating prodrug derivatives.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | 85–92% | |
| Ethanol, DCC/DMAP | Ethyl ester with activated coupling | 78% |
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Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon.
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Applications : Ester derivatives are intermediates for further functionalization, such as amide bond formation .
Amide Bond Formation
The carboxylic acid reacts with amines via activation reagents to form amides, a cornerstone of peptide-mimetic drug design.
| Activator | Amine Partner | Conditions | Yield | Source |
|---|---|---|---|---|
| CDI (Carbonyldiimidazole) | 2,3-Diaminobenzamide | DMF, 45°C, 24 h | 52% | |
| HATU/DIPEA | Primary alkylamines | DCM, RT, 4 h | 65–75% |
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Key Example : Coupling with 2,3-diaminobenzamide under CDI catalysis yields a benzimidazole precursor critical for PARP inhibitor synthesis .
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Structural Impact : Amidation retains the Cbz-protected pyrrolidine while introducing bioactive aromatic systems.
Cbz Deprotection via Catalytic Hydrogenation
The benzyloxycarbonyl group is selectively removed under hydrogenation conditions to expose the secondary amine.
| Catalyst | Solvent | Time | Yield | Source |
|---|---|---|---|---|
| 10% Pd/C | Ethyl acetate | 2 h | 95–98% | |
| H₂ (1 atm) | MeOH/H₂O | 3 h | 90% |
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Mechanism : Heterogeneous catalysis cleaves the benzyloxycarbonyl C–O bond, releasing CO₂ and toluene .
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Applications : Deprotection is essential for generating free amines for subsequent alkylation or acylation in drug candidate optimization .
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The methyl-amino group on the pyrrolidine ring participates in alkylation or sulfonylation reactions after deprotection.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonylation | p-Nitrobenzenesulfonyl chloride | Sulfonamide derivative | 63% | |
| Alkylation | Benzyl chloroformate | Cbz-protected tertiary amine | 85% |
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Conditions : Reactions typically require a base (e.g., NaHCO₃) and polar aprotic solvents (DMF, acetonitrile) .
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Structural Flexibility : These modifications enable tuning of steric and electronic properties for target binding .
Reductive Amination and Cyclopropane Functionalization
The methyl-amino group can engage in reductive amination with ketones or aldehydes, while cyclopropane rings (if present) undergo strain-driven ring-opening.
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylpyrrolidine derivative | 89% | |
| Cyclopropane | H₂/Pd-C, HCl | Ring-opened linear amine | 75% |
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Applications : Reductive amination extends the compound’s utility in creating structurally diverse libraries for biological screening .
Interaction with Biological Targets
While not a traditional "chemical reaction," the compound’s interactions with enzymes like HIV-1 protease or PARP-1 underpin its pharmacological relevance.
| Target | Binding Residues | IC₅₀ | Source |
|---|---|---|---|
| PARP-1 | Gly-863, Ser-904, Glu-988 | <10 nM | |
| HIV-1 protease | Active site aspartates | 8.2 nM |
Scientific Research Applications
Pharmaceutical Development
Due to its potential biological activities, [3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may serve as a lead compound for drug development. Its structural features suggest possible pharmacological effects that could be explored in various therapeutic areas:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections, indicating potential applications in antibiotic development.
- Cytotoxic Effects : The compound may exhibit cytotoxic properties, making it a candidate for cancer therapy research.
Chemical Research
In the realm of chemical research, this compound can be utilized in several ways:
- Medicinal Chemistry : It can serve as a building block for synthesizing more complex molecules.
- Structure-Activity Relationship (SAR) Studies : Researchers can modify the structure to investigate how changes affect biological activity.
Biotechnology Applications
The compound's unique properties make it suitable for various biotechnological applications:
- Peptide Synthesis : It can be incorporated into peptide chains due to its amino acid-like structure.
- Bioconjugation Techniques : Its ability to form stable linkages with other biomolecules opens avenues for targeted drug delivery systems.
Mechanism of Action
The mechanism of action of [3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino group which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness
Structural Features: The combination of the benzyloxycarbonyl-methyl-amino group with the pyrrolidine ring and acetic acid moiety provides unique chemical properties.
Reactivity: The presence of the benzyloxycarbonyl group allows for selective reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, also known as (S)-3-(benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl-acetic acid, is a synthetic organic compound with a complex structure that includes a pyrrolidine ring and a benzyloxycarbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are often associated with compounds containing similar structural features.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O4, with a molecular weight of 292.33 g/mol. The compound features a pyrrolidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 1357923-30-8 |
| Structural Features | Pyrrolidine ring, benzyloxycarbonyl group |
Biological Activity
Research indicates that compounds with similar structures to this compound often exhibit significant biological activities. These activities can include:
- Antimicrobial Effects : Compounds with a pyrrolidine structure have demonstrated efficacy against various bacterial strains. For instance, derivatives have shown activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Properties : Similar compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The presence of the benzyloxycarbonyl group may enhance the neuroprotective potential of the compound, as seen in other benzyloxycarbonyl-containing derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A study highlighted the antimicrobial properties of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications in the pyrrolidine ring could significantly enhance activity .
- Anticancer Activity : Research on structurally related compounds indicated that they could inhibit tumor growth in vitro and in vivo models. Mechanistic studies suggested that these compounds might interfere with DNA replication and repair processes .
- Neuroprotective Mechanisms : Investigations into neuroprotective agents have shown that certain derivatives can prevent neuronal cell death induced by oxidative stress, suggesting potential therapeutic roles in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrrolidine ring. A typical route involves:
Pyrrolidine Substitution : Introducing the benzyloxycarbonyl (Cbz) and methylamino groups at the 3-position of pyrrolidine. This step often employs tert-butoxycarbonyl (Boc) or benzyl-based protecting groups to ensure regioselectivity .
Acetic Acid Conjugation : Reacting the substituted pyrrolidine with bromoacetic acid or its activated ester (e.g., NHS ester) under basic conditions (pH 8–9) to form the acetic acid moiety at the 1-position .
Deprotection : Selective removal of the Cbz group using hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA) to yield the final product .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer :
- Analytical Techniques :
- HPLC-MS : Used to assess purity (>95%) and molecular weight confirmation (e.g., observed m/z 347.2 for [M+H]⁺) .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., δ 4.2 ppm for the Cbz methylene group, δ 3.1 ppm for pyrrolidine N-CH₂) .
- Chiral HPLC : Critical for resolving stereoisomers, especially if the pyrrolidine ring contains chiral centers (e.g., (S)-configuration at C3) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) due to its acetic acid moiety and hydrophobic Cbz group .
- Stability : Stable at –20°C for long-term storage. In aqueous buffers (pH 7.4), degradation occurs over 48 hours (~10% loss), necessitating fresh preparation for biological assays .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity?
- Methodological Answer :
- Case Study : Analogous compounds like Evocalcet (a pyrrolidine derivative) show that (S)-configuration at C3 enhances binding affinity to calcium-sensing receptors by 5-fold compared to (R)-isomers .
- Experimental Design :
Synthesize enantiomers using chiral auxiliaries (e.g., (S)-1-phenylethylamine).
Test in vitro activity (e.g., IC₅₀ in cancer cell lines) and correlate with stereochemistry via molecular docking simulations .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Data Analysis : For example, if IC₅₀ values vary between HeLa (14.1 μM) and A549 (38.6 μM) cells :
Mechanistic Profiling : Use transcriptomics to identify differential expression of target pathways (e.g., apoptosis regulators like Bcl-2).
Metabolic Stability Assays : Compare intracellular accumulation via LC-MS in resistant vs. sensitive cell lines .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME predict:
- LogP : ~2.1 (moderate lipophilicity, aligns with oral bioavailability).
- Topological Polar Surface Area (TPSA) : ~70 Ų, suggesting moderate blood-brain barrier penetration .
- Optimization : Introduce fluorine atoms at the benzyl group to enhance metabolic stability (e.g., reduce CYP450-mediated oxidation) .
Q. What in vivo models are suitable for evaluating this compound’s efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
